molecular formula C16H13N7O B12374548 c-Met-IN-23

c-Met-IN-23

Cat. No.: B12374548
M. Wt: 319.32 g/mol
InChI Key: PEIIWFGIDIVOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c-Met-IN-23: is a potent inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in various cellular processes such as cell proliferation, survival, motility, and morphogenesis. Aberrant activation of the c-Met receptor is associated with tumor growth and metastatic progression in cancer cells, making this compound a significant compound in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of c-Met-IN-23 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the triazolo[4,3-b][1,2,4]triazine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyridin-4-ylmethyl group: This step involves a nucleophilic substitution reaction.

    Final functionalization: The phenol group is introduced through a coupling reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: c-Met-IN-23 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

c-Met-IN-23 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the c-Met receptor and its signaling pathways.

    Biology: Helps in understanding the role of c-Met in cellular processes and disease mechanisms.

    Medicine: Investigated as a potential therapeutic agent for treating cancers that involve aberrant c-Met activation.

    Industry: Utilized in the development of new anticancer drugs and therapies.

Mechanism of Action

c-Met-IN-23 exerts its effects by inhibiting the c-Met receptor tyrosine kinase. The compound binds to the receptor’s kinase domain, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling pathways that promote cell proliferation, survival, and motility. The primary molecular targets include the c-Met receptor and its associated signaling molecules .

Comparison with Similar Compounds

Uniqueness of c-Met-IN-23: this compound is unique due to its high potency and selectivity for the c-Met receptor. It has shown significant efficacy in preclinical studies, particularly in inhibiting the growth and metastasis of cancer cells. Additionally, this compound has been found to modulate multidrug resistance proteins, enhancing its therapeutic potential .

Properties

Molecular Formula

C16H13N7O

Molecular Weight

319.32 g/mol

IUPAC Name

4-[3-(pyridin-4-ylmethylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl]phenol

InChI

InChI=1S/C16H13N7O/c24-13-3-1-12(2-4-13)14-10-19-16-21-20-15(23(16)22-14)18-9-11-5-7-17-8-6-11/h1-8,10,24H,9H2,(H,18,20)

InChI Key

PEIIWFGIDIVOKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3NCC4=CC=NC=C4)N=C2)O

Origin of Product

United States

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